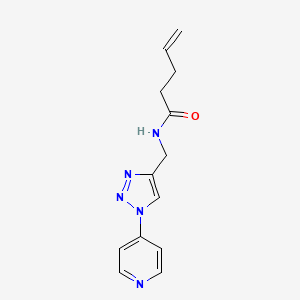

N-((1-(吡啶-4-基)-1H-1,2,3-三唑-4-基)甲基)戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" is a chemical entity that appears to be structurally related to several compounds studied in the provided papers. These compounds are characterized by the presence of a pyridinyl group and a triazole ring, which are common motifs in medicinal chemistry due to their potential biological activities. The papers provided focus on the synthesis, structural analysis, and potential applications of similar compounds, which can offer insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of triazole rings and the attachment of various substituents to these rings. For instance, the synthesis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was achieved and confirmed using spectroscopic methods such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Similarly, the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride led to the formation of new 1,2,4-triazole-containing alkenoic acid derivatives, with the structures confirmed by NMR spectroscopy and X-ray diffraction . These studies suggest that the synthesis of "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" would likely involve similar techniques and analytical methods to confirm the structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" has been analyzed using various computational and experimental techniques. Theoretical calculations, including DFT/B3LYP functional and basis sets, have been employed to optimize the structure and predict properties such as HOMO-LUMO gaps and molecular electrostatic potential . Additionally, crystal structure and Hirshfeld surface analysis have been used to understand the intermolecular interactions and the orientation of different rings in the molecules . These analyses are crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing triazole rings and pyridinyl groups has been explored in the context of their potential biological activities. For example, molecular docking studies have been performed to assess the binding affinity of such compounds to biological targets, such as the c-MET protein, which is relevant for cancer treatment . The reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, leading to alkenoic acid derivatives, also demonstrates the chemical reactivity of these compounds under different conditions . These studies provide a foundation for understanding how "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" might react in various chemical and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide" have been characterized through experimental and computational methods. Spectroscopic techniques provide information on the electronic structure and functional groups present in the molecule . Theoretical studies offer predictions on properties such as non-linear optical properties, which are important for materials science applications . Additionally, the solubility, stability, and magnetic properties of complexes formed with these compounds can be inferred from studies on similar chemical entities . These properties are essential for determining the suitability of the compound for various applications, including medicinal chemistry and materials science.

科学研究应用

合成和结构分析

- 实验和理论研究: 研究表明,从相关化合物合成含 1,2,4-三唑的烯酸衍生物,并通过核磁共振光谱和 X 射线衍射分析深入了解其结构特性。这些研究突出了三唑化合物在不同条件下形成不同结构的灵活性 (Modzelewska-Banachiewicz 等人,2012 年)。

催化应用

- 用于催化的钯配合物: 涉及三唑基配体的钯配合物的合成和表征表明其作为铃木-宫浦反应中催化剂的潜力。这些发现指出了三唑衍生物在提高钯催化偶联反应效率中的作用 (Amadio 等人,2012 年)。

生物活性

- 抗菌和抗真菌特性: 多项研究重点研究了三唑衍生物的抗菌和抗真菌活性。由 4-氨基-3-(4-氯苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑合成的化合物对各种病原体表现出有希望的活性,表明三唑基化合物在开发新型抗菌剂中的潜力 (Patel 和 Patel,2015 年)。

发光和光物理特性

- 光致发光铜(I)配合物: 三唑基配体组装光致发光 [Cu_nIn] 簇证明了这些化合物在开发新型发光材料中的应用。这些配合物表现出强烈的蓝色或黄色发射,这在光学器件和传感器中可能很有用 (Bai 等人,2015 年)。

属性

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-2-3-4-13(19)15-9-11-10-18(17-16-11)12-5-7-14-8-6-12/h2,5-8,10H,1,3-4,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRAHABTEFXWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)